TB9 (4-Fluoro) Offers 6.8-Fold Greater MAO-B Potency Than the 4-Bromo Analog TB10 with Superior Selectivity
TB9 (4-fluorophenyl) inhibits hMAO-B with a Ki of 0.25 ± 0.01 µM, which is 6.8-fold more potent than the directly comparable 4-bromo analog TB10 (Ki = 1.71 ± 0.12 µM) [1]. TB9 also achieves a higher selectivity index (SI = 4.20) compared to TB10 (SI = 2.37), indicating a 1.8-fold improvement in isoform discrimination [1]. The 4-trifluoromethyl analog TB11 (Ki = 0.96 ± 0.07 µM, SI = 4.01) is 3.8-fold less potent than TB9, demonstrating that the smaller fluorine substituent is superior to the bulkier CF3 group for this scaffold [1]. The lead compound TB5 (4-dimethylamino, Ki = 0.11 ± 0.01 µM) is more potent but possesses a markedly different pharmacophore with distinct ADME properties [1].
| Evidence Dimension | hMAO-B inhibitory potency (Ki) and selectivity index (SI) |
|---|---|
| Target Compound Data | hMAO-B Ki = 0.25 ± 0.01 µM; hMAO-A Ki = 1.05 ± 0.09 µM; SI = 4.20 |
| Comparator Or Baseline | TB10 (4-Br): hMAO-B Ki = 1.71 ± 0.12 µM, SI = 2.37; TB11 (4-CF3): hMAO-B Ki = 0.96 ± 0.07 µM, SI = 4.01; TB5 (4-N(CH3)2): hMAO-B Ki = 0.11 ± 0.01 µM, SI = 13.18 |
| Quantified Difference | 6.8-fold more potent than TB10; 3.8-fold more potent than TB11; 2.3-fold less potent than TB5 |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; Amplex Red assay; Ki determined from Lineweaver-Burk plots; values represent mean ± SEM of three independent experiments |
Why This Matters
For researchers requiring a halogen-substituted MAO-B inhibitor, the fluorine analog (TB9) provides a critical balance of potency (sub-micromolar Ki) and selectivity that bromine and trifluoromethyl analogs fail to achieve, making it the preferred choice for SAR studies exploring halogen effects on MAO-B inhibition.
- [1] Mathew B, Haridas A, Uçar G, Baysal I, Joy M, Mathew GE, Lakshmanan B, Jayaprakash V. Synthesis, Biochemistry, and Computational Studies of Brominated Thienyl Chalcones: A New Class of Reversible MAO-B Inhibitors. ChemMedChem. 2016;11(11):1161-1171. doi:10.1002/cmdc.201600122. View Source
